molecular formula C20H18ClNO5S B10974736 Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate

Cat. No.: B10974736
M. Wt: 419.9 g/mol
InChI Key: YFZBLNQDALHAJE-UHFFFAOYSA-N
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Description

Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate is an organic compound with the molecular formula C18H16ClNO5S It is a derivative of benzothiophene, a heterocyclic compound containing a sulfur atom

Preparation Methods

The synthesis of Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate typically involves a series of organic reactions. One common method includes the following steps:

    Formation of the Benzothiophene Core: The benzothiophene core is synthesized through a cyclization reaction involving a thiophene derivative and a suitable electrophile.

    Chlorination and Methylation: The benzothiophene core is then chlorinated and methylated to introduce the 3-chloro and 6-methyl substituents.

    Coupling with Benzoate: The chlorinated and methylated benzothiophene is coupled with a benzoate derivative under appropriate conditions to form the final product.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity.

Chemical Reactions Analysis

Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles like amines or thiols.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts. The major products formed depend on the type of reaction and the reagents used.

Scientific Research Applications

Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate can be compared with other benzothiophene derivatives, such as:

    Methyl 2-{[(3-chloro-6-methoxy-1-benzothiophen-2-yl)carbonyl]amino}-4,5-dimethoxybenzoate: Similar structure but with a methoxy group instead of a methyl group.

    Methyl 2-{[(3-chloro-6-methyl-1-benzothiophen-2-yl)carbonyl]amino}-5-(dimethylcarbamoyl)-4-methyl-3-thiophenecarboxylate: Contains additional functional groups, leading to different chemical and biological properties.

The uniqueness of this compound lies in its specific substituents and the resulting properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C20H18ClNO5S

Molecular Weight

419.9 g/mol

IUPAC Name

methyl 2-[(3-chloro-6-methyl-1-benzothiophene-2-carbonyl)amino]-4,5-dimethoxybenzoate

InChI

InChI=1S/C20H18ClNO5S/c1-10-5-6-11-16(7-10)28-18(17(11)21)19(23)22-13-9-15(26-3)14(25-2)8-12(13)20(24)27-4/h5-9H,1-4H3,(H,22,23)

InChI Key

YFZBLNQDALHAJE-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)C(=C(S2)C(=O)NC3=CC(=C(C=C3C(=O)OC)OC)OC)Cl

Origin of Product

United States

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